molecular formula C6H9N3O B13080240 (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol

Cat. No.: B13080240
M. Wt: 139.16 g/mol
InChI Key: CLYMYSCEASTLDY-LURJTMIESA-N
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Description

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is a chiral organic compound that features both an amino group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino alcohols.

    Reaction Conditions: The key steps may include nucleophilic substitution reactions, reduction reactions, and chiral resolution techniques to obtain the desired enantiomer.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Amides, sulfonamides.

Scientific Research Applications

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-Amino-1-(pyrimidin-4-yl)ethanol: A racemic mixture of both enantiomers.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups.

Uniqueness

(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(1S)-2-amino-1-pyrimidin-4-ylethanol

InChI

InChI=1S/C6H9N3O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4,6,10H,3,7H2/t6-/m0/s1

InChI Key

CLYMYSCEASTLDY-LURJTMIESA-N

Isomeric SMILES

C1=CN=CN=C1[C@H](CN)O

Canonical SMILES

C1=CN=CN=C1C(CN)O

Origin of Product

United States

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